2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride
Overview
Description
2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H6ClN3S. It is a white solid with a molecular weight of 175.64 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride typically involves the reaction of thiazole derivatives with aminomethyl groups under controlled conditions. One common method includes the reaction of 2-aminothiazole with formaldehyde and hydrogen cyanide, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in anticancer research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole core but lacks the aminomethyl and nitrile groups.
5-Aminomethylthiazole: Similar structure but without the nitrile group.
Thiazole-5-carbonitrile: Contains the nitrile group but lacks the aminomethyl group.
Uniqueness: 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride is unique due to the presence of both the aminomethyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-5-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S.ClH/c6-1-4-3-8-5(2-7)9-4;/h3H,2,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXZKUZOLXDHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232612-47-4 | |
Record name | 5-Thiazolecarbonitrile, 2-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232612-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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